![molecular formula C10H20ClN3 B12218979 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine](/img/structure/B12218979.png)
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine typically involves the reaction of 3-methyl-1H-pyrazole with butan-1-amine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction may also require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine can undergo various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
1-methyl-1H-pyrazol-3-amine: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-9(2)4-6-11-8-10-5-7-13(3)12-10;/h5,7,9,11H,4,6,8H2,1-3H3;1H |
InChI Key |
WDFSGDQHWFQZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B12218899.png)
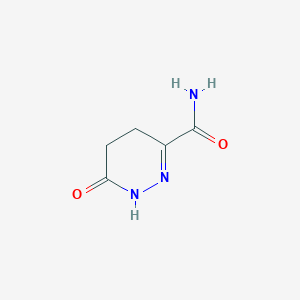
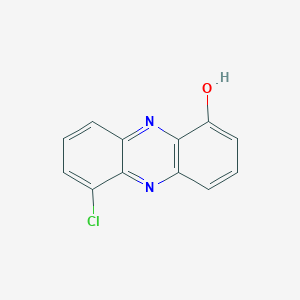
![4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218917.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12218921.png)
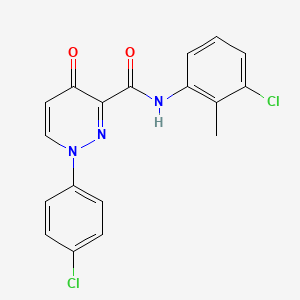
![5-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12218942.png)

![3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12218945.png)
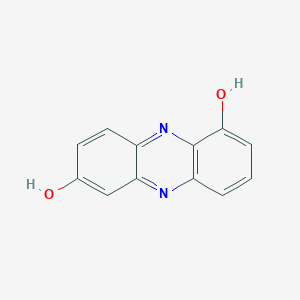
![2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12218958.png)

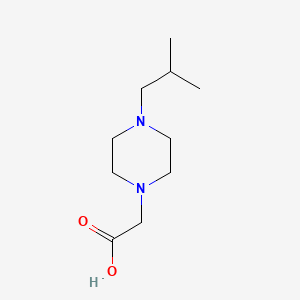
![2-(2,4-dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12218987.png)
